Cas no 766-80-3 (3-Chlorobenzyl bromide)

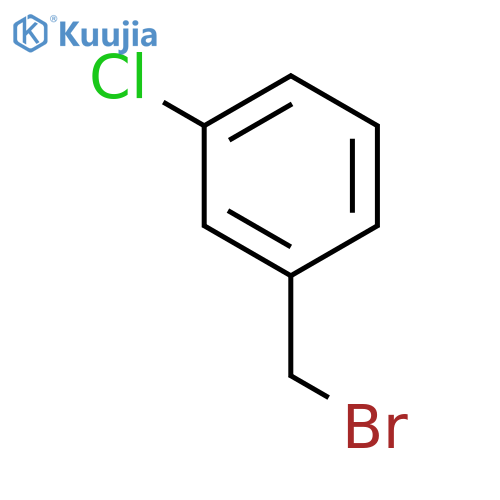

3-Chlorobenzyl bromide structure

商品名:3-Chlorobenzyl bromide

3-Chlorobenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 1-(Bromomethyl)-3-chlorobenzene

- 3-CHLOROBENZYL BROMIDE

- A-BROMO-M-CHLOROTOLUENE

- ALPHA-BROMO-3-CHLOROTOLUENE

- ALPHA-BROMO-M-CHLOROTOLUENE

- M-CHLOROBENZYL BROMIDE

- Toluene, alpha-bromo-m-chloro-

- α-Bromo-3-chlorotoluene

- Benzene, 1-(bromomethyl)-3-chloro-

- à-bromo-3-chlorotoluene

- A-BROMO-3-CHLOROTOLUENE

- m-Chloro-α-bromotoluene

- α-Bromo-m-chlorotoluene

- 3-chlorobenzylbromide

- .alpha.-Bromo-m-chlorotoluene

- LZIYAIRGDHSVED-UHFFFAOYSA-N

- 1-(bromomethyl)-3-chloro-benzene

- NSC60110

- 3-chorobenzylbromide

- 3-chloro-benzylbromide

- PubChem10765

- 3-chloro-benzyl bromide

- KSC377

- MFCD00000597

- JBS4766KF8

- 1-bromomethyl-3-chlorobenzene

- 766-80-3

- LZIYAIRGDHSVED-UHFFFAOYSA-

- F0001-1951

- Toluene, .alpha.-bromo-m-chloro-

- 1-bromomethyl-3-chloro-benzene

- InChI=1/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2

- EINECS 212-171-0

- FT-0615475

- W-104349

- NSC 60110

- CS-W001918

- 1-(bromo-methyl)-3-chlorobenzene

- AKOS000447218

- EN300-16586

- 1-chloro-3-bromomethyl benzene

- NS00037828

- NSC-60110

- .alpha.-Bromo-3-chlorotoluene

- A9717

- PS-10048

- 3-Chlorobenzyl bromide, 97%

- AM20041138

- SCHEMBL2436

- DTXSID40227411

- 1(Bromomethyl)3chlorobenzene

- DB-031897

- alphaBromo3chlorotoluene

- DTXCID40149902

- 3-Chlorobenzyl bromide

-

- MDL: MFCD00000597

- インチ: 1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2

- InChIKey: LZIYAIRGDHSVED-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])Cl

- BRN: 636504

計算された属性

- せいみつぶんしりょう: 203.93414g/mol

- ひょうめんでんか: 0

- XLogP3: 3.4

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 回転可能化学結合数: 1

- どういたいしつりょう: 203.93414g/mol

- 単一同位体質量: 203.93414g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 9

- 複雑さ: 85

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.565 g/mL at 25 °C(lit.)

- ゆうかいてん: 17.5

- ふってん: 109°C/9.8mmHg

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.588(lit.)

- すいようせい: ぶんかい

- PSA: 0.00000

- LogP: 3.23490

- かんど: Lachrymatory

- ようかいせい: 未確定

3-Chlorobenzyl bromide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 3265 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:19

-

危険物標識:

- 危険レベル:6.1

- 包装グループ:II

- リスク用語:R34

- ちょぞうじょうけん:れいぞうほぞん

- セキュリティ用語:6.1

- 包装等級:III

3-Chlorobenzyl bromide 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

3-Chlorobenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB114690-10 g |

3-Chlorobenzyl bromide, 97%; . |

766-80-3 | 97% | 10g |

€23.50 | 2023-04-05 | |

| Enamine | EN300-16586-0.5g |

1-(bromomethyl)-3-chlorobenzene |

766-80-3 | 95% | 0.5g |

$19.0 | 2023-07-07 | |

| TRC | C427620-1000mg |

3-Chlorobenzyl bromide |

766-80-3 | 1g |

$75.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804777-50g |

3-Chlorobenzyl bromide |

766-80-3 | 97% | 50g |

¥348.00 | 2022-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106489-5g |

3-Chlorobenzyl bromide |

766-80-3 | 97% | 5g |

¥49.90 | 2023-09-03 | |

| TRC | C427620-2.5g |

3-Chlorobenzyl bromide |

766-80-3 | 2.5g |

$87.00 | 2023-05-18 | ||

| Oakwood | 024563-5g |

3-Chlorobenzyl bromide |

766-80-3 | 97% | 5g |

$11.00 | 2024-07-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1105-5G |

3-Chlorobenzyl Bromide |

766-80-3 | >95.0%(GC) | 5g |

¥70.00 | 2024-04-15 | |

| Fluorochem | 024563-1g |

3-Chlorobenzyl bromide |

766-80-3 | 97% | 1g |

£10.00 | 2022-02-28 | |

| Life Chemicals | F0001-1951-0.25g |

3-Chlorobenzyl bromide |

766-80-3 | 95%+ | 0.25g |

$18.0 | 2023-09-07 |

3-Chlorobenzyl bromide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:766-80-3)3-氯苄溴

注文番号:LE2474292

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:41

価格 ($):discuss personally

3-Chlorobenzyl bromide 関連文献

-

Vandna Kukshal,Mridul Mishra,Arya Ajay,Taran Khanam,Rahul Sharma,Divya Dube,Deepti Chopra,Rama Pati Tripathi,Ravishankar Ramachandran Med. Chem. Commun. 2012 3 453

-

2. Generation and trapping of benzyl radicals from benzyl iodides by cobaloximemediated iodine atom abstractionsTrevor M. Brown,Christopher J. Cooksey,David Crich,Alan T. Dronsfield,Robert Ellis J. Chem. Soc. Perkin Trans. 1 1993 2131

-

3. The synthesis of compounds with potential anti-folic acid activity. Part I. 7-Amino- and 7-hydroxy-pteridinesR. G. W. Spickett,G. M. Timmis J. Chem. Soc. 1954 2887

-

4. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 2001 2109

-

5. Abnormal reactions of the betaines R3PCH2·CH(ō)·RS. Trippett,B. J. Walker J. Chem. Soc. C 1966 887

766-80-3 (3-Chlorobenzyl bromide) 関連製品

- 624746-01-6(Phenanthrene, 10-chloro-1,3-dimethyl-)

- 62131-74-2(Benzo[f]picene, 10-(bromomethyl)-)

- 397331-14-5(Methanone, [4-(bromomethyl)phenyl](3,4-dichlorophenyl)-)

- 5002-14-2(1,1'-Biphenyl, 4-chloro-2-methyl-)

- 385811-77-8(Benzene, 1,2-bis(bromomethyl)-3-methyl-)

- 500536-40-3(1-bromo-2-chloro-4,5-dimethylbenzene)

- 450839-99-3([1,1'-Biphenyl]-3-carbonitrile, 6-(bromomethyl)-3'-chloro-)

- 4535-08-4(Anthracene, 1-chloro-9-methyl-)

- 39617-64-6(Benzene, pentakis(bromomethyl)methyl-)

- 614735-01-2(Anthracene, 9-(3-chlorophenyl)-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:766-80-3)3-Chlorobenzyl bromide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:766-80-3)3-Chlorobenzyl bromide

清らかである:99%

はかる:1kg

価格 ($):336.0